
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with four phenylmethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in biological systems and materials science applications. Additionally, the ketone groups can form hydrogen bonds and coordinate with metal ions, affecting its reactivity and functionality.
類似化合物との比較
Similar Compounds
(Naphthalene-2,3,6,7-tetrayl)tetrakis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of phenylmethanone groups.
Pyrene-based compounds: Share a similar aromatic core but differ in the substituents attached to the core.
Uniqueness
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
特性
CAS番号 |
59496-91-2 |
|---|---|
分子式 |
C38H24O4 |
分子量 |
544.6 g/mol |
IUPAC名 |
phenyl-(3,6,7-tribenzoylnaphthalen-2-yl)methanone |
InChI |
InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)31-21-29-23-33(37(41)27-17-9-3-10-18-27)34(38(42)28-19-11-4-12-20-28)24-30(29)22-32(31)36(40)26-15-7-2-8-16-26/h1-24H |
InChIキー |
RLKKNKIOVCTGRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=C(C=C3C=C2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

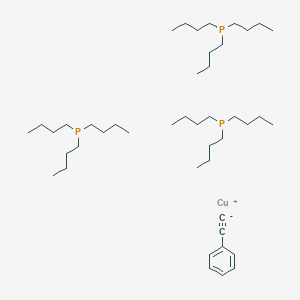

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
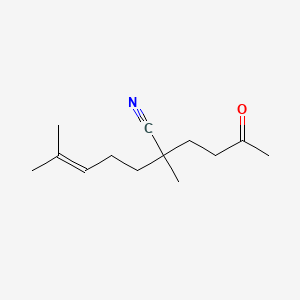
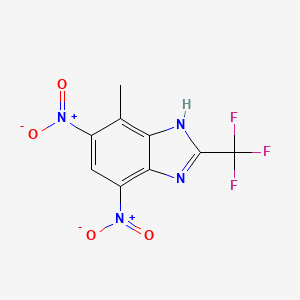
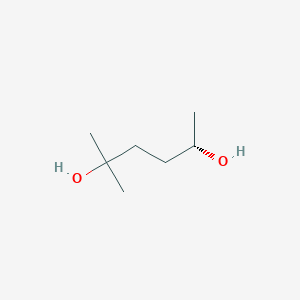
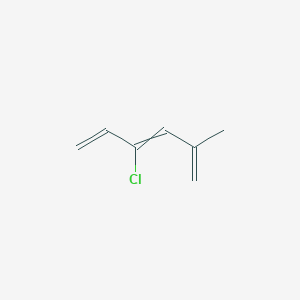
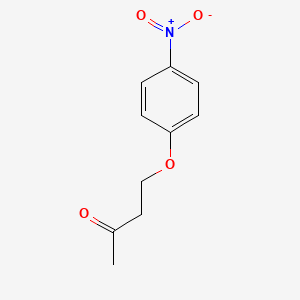
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
